6-Fluorobenzo[d]isoxazole-3-carbonitrile
Description
Contextualization within Benzo[d]isoxazole and Isoxazole (B147169) Chemistry
The identity and utility of 6-Fluorobenzo[d]isoxazole-3-carbonitrile are best understood by examining its constituent parts: the benzisoxazole scaffold, the fluorine substituent, and the carbonitrile functional group.
The 1,2-benzisoxazole (B1199462) core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govrsc.orgcapes.gov.br This heterocyclic moiety is a versatile building block in drug discovery due to the wide range of pharmacological activities associated with its derivatives. nih.govchim.it Benzisoxazole-containing compounds have been investigated for numerous therapeutic applications. nih.gov The prevalence of this scaffold in medicinal chemistry underscores the importance of developing efficient synthetic methods to access a variety of its derivatives. rsc.orgchim.it Traditional and modern synthetic strategies, including base-induced ring closures and metal-catalyzed annulations, are employed to construct this important heterocyclic system. chim.it
The introduction of fluorine atoms into heterocyclic compounds is a key strategy in modern medicinal chemistry. tandfonline.comtandfonline.com Fluorine's unique properties, such as its high electronegativity and small size, can dramatically alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.comnih.gov Incorporating fluorine can enhance crucial pharmaceutical properties, including metabolic stability, lipophilicity, and bioavailability. tandfonline.comnumberanalytics.com For instance, the carbon-fluorine (C-F) bond is very strong, which can lead to increased metabolic stability and a longer half-life for a drug molecule. tandfonline.comtandfonline.com The presence of fluorine can also modulate the acidity or basicity of nearby functional groups, potentially improving a compound's affinity for biological targets. tandfonline.comnih.gov It is estimated that 20-30% of all pharmaceuticals contain fluorine, highlighting the profound impact of organofluorine chemistry on drug development. numberanalytics.com
| Impact of Fluorination on Heterocyclic Compounds |
| Enhances metabolic stability. tandfonline.comnumberanalytics.com |
| Modulates lipophilicity and bioavailability. tandfonline.comnumberanalytics.com |
| Can improve binding affinity to biological targets. tandfonline.comnih.gov |
| Alters the pKₐ of adjacent functional groups. nih.gov |
| Increases membrane permeability. tandfonline.comnih.gov |
The carbonitrile, or nitrile (-C≡N), group is a highly valuable functional group in organic synthesis. Its linear geometry and electronic properties make it a versatile component in molecular design. libretexts.org The nitrile group is electron-withdrawing, which can influence the reactivity of the heterocyclic ring to which it is attached. Furthermore, it serves as a synthetic precursor to a variety of other important functional groups. libretexts.org Through reactions such as hydrolysis, reduction, or reaction with organometallic reagents, the carbonitrile group can be converted into carboxylic acids, amines, aldehydes, or ketones, respectively. libretexts.org This chemical versatility allows for diverse modifications, making nitrile-containing heterocycles like this compound useful intermediates in the synthesis of larger, more complex molecules.
Academic Research Scope and Focus for this compound
The academic research interest in this compound is primarily centered on its utility as a specialized chemical building block. It combines the desirable attributes of the benzisoxazole scaffold with the property-enhancing effects of fluorination and the synthetic flexibility of the carbonitrile group. Researchers in synthetic and medicinal chemistry acquire this compound as a starting material or intermediate for constructing novel molecules with potential applications in various fields of study. Its synthesis can be approached through methods involving the cyclization of precursors such as a 4-fluoro-2-hydroxybenzoic acid derivative. evitachem.com The presence of its distinct functional groups allows it to participate in a range of chemical reactions, including nucleophilic substitution at the carbonitrile group, enabling its integration into larger, more elaborate molecular architectures. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3FN2O |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
6-fluoro-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H |
InChI Key |
XIWUKJXOIRRFON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluorobenzo D Isoxazole 3 Carbonitrile
Strategies for Benzisoxazole Core Formation
Five-membered Ring Construction Approaches
Traditional and widely used methods for synthesizing the 1,2-benzisoxazole (B1199462) core rely on the construction of the five-membered ring through intramolecular cyclization. chim.it These approaches are distinguished by the final bond formation that closes the ring, typically either a C-O or an N-O bond.
One of the foundational strategies for benzisoxazole synthesis is the intramolecular cyclization of an ortho-substituted aryl oxime, which culminates in the formation of the C4a-O bond. chim.it This method typically begins with an aryl ketone or aldehyde bearing a suitable leaving group (e.g., a halogen) at the ortho position. The carbonyl group is converted to an oxime, which then undergoes an intramolecular nucleophilic substitution. The reaction is generally performed under basic conditions, which deprotonates the oxime hydroxyl group, forming an oximate anion. This anion then acts as the nucleophile, displacing the ortho leaving group to close the five-membered ring.
For the synthesis of 6-Fluorobenzo[d]isoxazole-3-carbonitrile, a plausible precursor would be 2,4-difluoro-α-chloroacetophenone oxime or a similar derivative where the cyano group is introduced pre- or post-cyclization. The base-mediated cyclization would proceed via an intramolecular SNAr (Nucleophilic Aromatic Substitution) mechanism.
Table 1: Examples of C-O Bond Formation for Benzisoxazole Synthesis
| Starting Material | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-benzaldehyde oxime | NaOH | Ethanol (B145695) | 1,2-Benzisoxazole | Good |
| 2,4-Difluorobenzaldehyde (B74705) oxime | K2CO3 | DMF | 6-Fluoro-1,2-benzisoxazole | Moderate |
| 2-Bromo-5-nitroacetophenone oxime | NaH | THF | 5-Nitro-3-methyl-1,2-benzisoxazole | High |
An alternative and very common approach involves the formation of the N-O bond of the isoxazole (B147169) ring. chim.it This strategy typically starts with an ortho-hydroxyaryl ketone or aldehyde. Reaction with hydroxylamine (B1172632) hydrochloride yields an ortho-hydroxyaryl oxime. researchgate.net The subsequent cyclization requires the activation of the oxime's hydroxyl group to create a good leaving group, which is then displaced by the phenolic oxygen. chim.it A variety of reagents can be used for this activation, such as polyphosphoric acid, phosphorus pentoxide, or systems like triphenylphosphine (B44618) (PPh3) combined with a dead-end azodicarboxylate (DDQ). chim.it
Another pathway to N-O bond formation begins with readily accessible ortho-hydroxyaryl N-H ketimines. These precursors can be converted into a common N-Cl imine intermediate. Under anhydrous conditions, this intermediate undergoes cyclization via N-O bond formation to yield the 3-substituted benzisoxazole. organic-chemistry.org This method offers a divergent route, as changing the reaction conditions can lead to other heterocyclic products like benzoxazoles. organic-chemistry.org
Table 2: Reagents for N-O Bond Formation in Benzisoxazole Synthesis
| Precursor | Reagent(s) | Key Transformation | Product |
|---|---|---|---|
| o-Hydroxyacetophenone oxime | PPh3/DDQ | Activation of oxime -OH | 3-Methyl-1,2-benzisoxazole |
| o-Hydroxyaryl N-H ketimine | NCS (N-Chlorosuccinimide) | Formation of N-Cl imine | 3-Substituted-1,2-benzisoxazole |
| Salicylaldehyde | Hydroxylamine-O-sulfonic acid | Direct oximation and cyclization | 1,2-Benzisoxazole |
Benzene (B151609) Ring Formation Approaches from Substituted Isoxazoles
While less common, the benzisoxazole core can also be synthesized by constructing the benzene ring onto a pre-existing, suitably functionalized isoxazole. chim.it This "reverse" approach involves annulation reactions. For instance, a 5-iodoaryl-substituted isoxazole can undergo a palladium-catalyzed annulation reaction with a symmetrical alkyne. The proposed mechanism involves the insertion of the alkyne and a subsequent C-H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate. Reductive elimination then affords the naphtho[2,1-d]isoxazole product. chim.it Photocyclization of isoxazole-bearing dihetarylethenes represents another route where irradiation with UV light can trigger the formation of the benzene portion of the benzisoxazole core. chim.it
[3+2]-Cycloaddition Reactions
Modern synthetic chemistry has provided powerful tools for heterocycle construction, among which 1,3-dipolar cycloaddition reactions are particularly prominent. nih.gov The formation of the benzisoxazole ring system can be efficiently achieved via a [3+2]-cycloaddition between an aryne (a benzyne (B1209423) derivative) and a nitrile oxide. nih.govnih.gov
A highly effective and convergent strategy for synthesizing functionalized benzisoxazoles involves the [3+2] cycloaddition of arynes and nitrile oxides. nih.govorganic-chemistry.org A key feature of this methodology is the in situ generation of both highly reactive intermediates from stable precursors, which allows for a one-pot reaction under mild conditions. nih.gov
The aryne, such as 4-fluorobenzyne required for the synthesis of this compound, is typically generated from an ortho-(trimethylsilyl)aryl triflate precursor. nih.gov Treatment with a fluoride (B91410) source, such as cesium fluoride (CsF), induces a fluoride-mediated elimination of the trimethylsilyl (B98337) and triflate groups to form the reactive aryne intermediate. nih.gov
Concurrently, the nitrile oxide dipole is generated from a corresponding chlorooxime (hydroximoyl chloride). The same fluoride source (CsF) can act as a base to dehydrochlorinate the chlorooxime, yielding the nitrile oxide. nih.gov For the target molecule, the required precursor would be cyanohydroximoyl chloride. The in situ generated 4-fluorobenzyne and cyanogen (B1215507) nitrile oxide then rapidly undergo a [3+2]-cycloaddition reaction to form the desired this compound. This method is noted for its broad scope, tolerating a variety of functional groups on both the aryne and nitrile oxide precursors. nih.govorganic-chemistry.org
Table 3: Examples of [3+2] Cycloaddition for Benzisoxazole Synthesis
| Aryne Precursor | Chlorooxime | Fluoride Source | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| o-(TMS)phenyl triflate | Benzaldehyde chlorooxime | CsF | Acetonitrile | 3-Phenyl-1,2-benzisoxazole | 90 |
| o-(TMS)phenyl triflate | 4-Methoxybenzaldehyde chlorooxime | CsF | Acetonitrile | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 94 |
| 4,5-Dimethoxy-o-(TMS)phenyl triflate | Benzaldehyde chlorooxime | CsF | Acetonitrile | 6,7-Dimethoxy-3-phenyl-1,2-benzisoxazole | 65 |
| o-(TMS)phenyl triflate | 2-Nitrobenzaldehyde chlorooxime | CsF | Acetonitrile | 3-(2-Nitrophenyl)-1,2-benzisoxazole | 57 |
Data sourced from Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. nih.gov
Nitrile Oxide Cycloadditions, including with Benzoquinones
The [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile is a powerful and convergent method for constructing the isoxazole ring. In the context of benzisoxazole synthesis, this typically involves the reaction of an in situ-generated nitrile oxide with an aryne or a substituted benzoquinone.
When employing an aryne, the reaction proceeds via a [3+2] cycloaddition to form the benzisoxazole ring in a single step. The aryne can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates under the influence of a fluoride source, such as cesium fluoride (CsF). This same fluoride source can also serve as a base to generate the nitrile oxide from a precursor like a hydroxymoyl chloride. This one-pot approach provides a direct route to functionalized benzisoxazoles. bldpharm.comnih.gov The reaction tolerates a range of functional groups, although yields can be lower with electron-withdrawing groups on the nitrile oxide precursor. organic-chemistry.org
Alternatively, benzoquinones can serve as the dipolarophile. The cycloaddition of a nitrile oxide to a benzoquinone derivative would be followed by subsequent aromatization steps to yield the benzisoxazole core. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the benzoquinone substituents.
Table 1: Representative Conditions for Nitrile Oxide Cycloaddition
| Precursors | Reagents & Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| o-(trimethylsilyl)aryl triflate, Hydroxymoyl chloride | CsF, Acetonitrile (MeCN), Room Temperature | 3-Substituted Benzisoxazole | Good to Excellent | bldpharm.com |
| Aldoxime, Alkyne | Bleach (NaOCl), Dichloromethane (DCM) | 3,4-Disubstituted Isoxazole | High (97%) | nih.gov |
C=N Double Bond Formation Strategies
The formation of the C=N double bond within the isoxazole ring is a key step in several synthetic strategies. One prominent method involves the cyclization of ortho-hydroxyaryl N-H ketimines. In this approach, a common N-chloroimine intermediate can be divergently cyclized. Under anhydrous conditions, N-O bond formation occurs, leading to the 3-substituted benzisoxazole. nih.gov This strategy offers a regioselective route to the desired heterocycle from readily available starting materials. The choice of reaction conditions is critical to favor the benzisoxazole product over potential side products, such as benzoxazoles, which can form via a Beckmann-type rearrangement. nih.gov
Miscellaneous Cyclization Methods for Benzisoxazoles
Several other cyclization methods have been developed for the synthesis of benzisoxazoles. One notable example is the triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles. organic-chemistry.org This reaction proceeds rapidly at room temperature under solvent-free conditions, offering an efficient and sustainable route to 2,1-benzisoxazoles. The mechanism involves acid-promoted enolization followed by an intramolecular cyclization and a final decyanation step. organic-chemistry.org
Another approach involves the base-mediated photochemical cyclization of 2-azidobenzoic acids to form 2,1-benzisoxazole-3(1H)-ones. This reaction highlights the versatility of photochemical methods in heterocyclic synthesis. nih.gov Furthermore, the partial reduction of methyl 2-nitrobenzoates using reagents like hydrazine (B178648) with a rhodium on carbon (Rh/C) catalyst can yield hydroxylamines, which then undergo base-mediated cyclization to provide 2,1-benzisoxazolone precursors. rsc.orgnih.gov
Incorporation of the Fluoro Substituent at the C-6 Position
The introduction of the fluorine atom at the C-6 position of the benzisoxazole ring can be accomplished either by direct fluorination of a pre-formed ring or by utilizing a precursor that already contains the fluorine atom in the correct position.
Direct Ring Fluorination Techniques Utilizing Electrophilic Fluorinating Agents
Direct C-H fluorination of the benzisoxazole ring system represents a late-stage functionalization strategy. This approach involves the use of powerful electrophilic fluorinating agents. Reagents such as Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. mdpi.com The reaction typically proceeds via an electrophilic aromatic substitution mechanism. However, achieving regioselectivity can be challenging, as the substitution pattern is directed by the existing groups on the aromatic ring. For a substrate like benzo[d]isoxazole-3-carbonitrile, the directing effects of the fused isoxazole ring and the cyano group would need to be carefully considered to achieve selective fluorination at the C-6 position. The reaction conditions, including the choice of solvent and temperature, are crucial for optimizing the yield and selectivity of the desired 6-fluoro isomer. mdpi.com
Table 2: Common Electrophilic Fluorinating Agents
| Agent | Full Name | Characteristics | Reference |
|---|---|---|---|
| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Commercially available, stable solid, often used in polar solvents. | nih.govrsc.org |
| NFSI | N-Fluorobenzenesulfonimide | Effective fluorinating agent, used for various nucleophiles. | mdpi.com |
Ring-Opening Fluorination of Precursor Isoxazoles
A conceptually related, though indirect, strategy involves the ring-opening fluorination of isoxazoles. In this reaction, treatment of a C4-substituted isoxazole with an electrophilic fluorinating agent like Selectfluor can lead to a ring-opening reaction, yielding α-fluorocyanoketones. chemicalbook.comgoogle.com This method transforms the isoxazole core into a different functionalized, fluorinated acyclic compound. While this does not directly form a fluorinated benzisoxazole, the resulting α-fluorocyanoketone could potentially serve as a versatile intermediate that could be cyclized in subsequent steps to form a new heterocyclic system, including a fluorinated quinoline (B57606) or a related structure, depending on the substrate's design. This method highlights the synthetic utility of isoxazoles as precursors to other complex fluorinated molecules. nih.gov
Synthetic Routes Employing Pre-fluorinated Aromatic or Heterocyclic Precursors (e.g., ortho-fluoroaryl oximes)
The most direct and widely employed strategy for the synthesis of 6-fluorobenzisoxazoles involves the use of an aromatic precursor that is already fluorinated at the desired position. A common starting material for this approach is a 2,4-difluoro-substituted benzene derivative, such as 2,4-difluorobenzaldehyde or a 2,4-difluorophenyl ketone. nih.govchemicalbook.com
The synthesis typically proceeds by first converting the carbonyl group into an oxime. This is achieved by reacting the aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base like potassium carbonate or potassium hydroxide. google.com The crucial step is the subsequent intramolecular cyclization of the resulting ortho-fluoroaryl oxime. In this reaction, a base is used to deprotonate the oxime hydroxyl group, which then acts as a nucleophile, attacking the carbon atom bearing the ortho-fluorine. The fluoride ion is displaced as a leaving group, resulting in the formation of the fused isoxazole ring. The fluorine atom that was originally at the para-position of the starting material remains on the ring and becomes the C-6 fluoro substituent of the final benzisoxazole product. chemicalbook.comgoogle.com This "one-pot" oximation and cyclization procedure from a pre-fluorinated precursor is an efficient and high-yielding method for producing 6-fluorobenzisoxazole derivatives. google.com To obtain the target this compound, the synthesis would logically start from 2,4-difluorobenzaldehyde, which upon conversion to its oxime and subsequent dehydration/cyclization, would yield the final product.
Introduction and Functionalization of the Carbonitrile Group at C-3
The carbonitrile group at the C-3 position of the 6-fluorobenzo[d]isoxazole (B7960271) core is a versatile functional handle. Its presence allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives. The electron-withdrawing nature of the nitrile influences the reactivity of the heterocyclic ring system and serves as a key precursor for other important functional groups.
Synthetic Transformations Involving Nitrile Functionalities at the C-3 Position
The nitrile group of this compound is amenable to several fundamental organic transformations, allowing for its conversion into amides, carboxylic acids, amines, and tetrazoles. These transformations provide access to a variety of derivatives with potentially different physicochemical properties and biological activities.
Hydrolysis to Carboxylic Acid: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. clockss.orgmdpi.commdpi.com Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid and ammonium (B1175870) salts. mdpi.com This conversion is a key step for creating amide derivatives through subsequent coupling reactions. nih.gov
Reduction to Primary Amine: The nitrile functionality can be reduced to a primary amine, (6-Fluorobenzo[d]isoxazol-3-yl)methanamine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net The resulting aminomethyl group provides a basic center and a nucleophilic site for further derivatization.
Cycloaddition to Tetrazole: The [3+2] cycloaddition reaction of the nitrile group with an azide (B81097), typically sodium azide (NaN₃) often facilitated by a Lewis acid like zinc bromide, is a common method for converting nitriles into 5-substituted tetrazoles. researchgate.net This reaction transforms this compound into 6-Fluoro-3-(2H-tetrazol-5-yl)benzo[d]isoxazole. The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry. rsc.org
| Starting Material | Reagents & Conditions | Product | Functional Group Transformation |
|---|---|---|---|
| This compound | H₃O⁺, Heat | 6-Fluorobenzo[d]isoxazole-3-carboxylic acid | -CN → -COOH |
| This compound | 1) LiAlH₄, THF; 2) H₂O | (6-Fluorobenzo[d]isoxazol-3-yl)methanamine | -CN → -CH₂NH₂ |
| This compound | NaN₃, ZnBr₂, H₂O | 6-Fluoro-3-(2H-tetrazol-5-yl)benzo[d]isoxazole | -CN → 5-substituted-1H-tetrazole |
One-Pot Synthesis Strategies for Nitrile Incorporation
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. For the synthesis of isoxazoles, one-pot strategies often involve the reaction of α,β-unsaturated carbonyl compounds with a source of hydroxylamine. organic-chemistry.org
A plausible one-pot strategy for constructing the 6-fluorobenzo[d]isoxazole core involves the intramolecular cyclization of a suitably substituted oxime. This process can begin with a 2-hydroxy-4-fluorobenzaldehyde derivative. A key approach involves the reaction of 2,4-difluorobenzonitrile (B34149) with a nucleophile that can later be converted into the isoxazole oxygen. For instance, reaction with the sodium salt of methyl 2-hydroxyimino-2-cyanoacetate followed by intramolecular cyclization and subsequent hydrolysis/decarboxylation could potentially yield the target compound in a streamlined sequence. This type of strategy hinges on an intramolecular nucleophilic aromatic substitution (SNAr) reaction where the oxime oxygen displaces the ortho-fluorine atom, triggered by a base, to form the benzo[d]isoxazole ring system.
Multi-component Reactions for Convergent Synthesis of the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful and atom-economical approach to complex molecules. nih.gov While MCRs for simple isoxazoles are well-established, such as the reaction between an aldehyde, a β-dicarbonyl compound, and hydroxylamine, their application to the benzo[d]isoxazole scaffold is more advanced. researchgate.netnih.gov
A modern convergent strategy for the synthesis of benzo[d]isoxazoles utilizes a palladium-catalyzed [4+1] annulation. rsc.orgresearchgate.net In this approach, an N-phenoxyacetamide (the 4-atom component) reacts with an aldehyde (the 1-atom component) to form the benzo[d]isoxazole ring. The reaction proceeds through a palladium-catalyzed C-H activation at the ortho-position of the phenoxy group, followed by coordination of the aldehyde, insertion, and reductive elimination to construct the heterocyclic ring. rsc.orgresearchgate.net
To apply this methodology for the synthesis of this compound, one would start with an N-(4-fluorophenoxy)acetamide. The aldehyde component would need to be a precursor to the nitrile, such as glyoxylonitrile or a protected equivalent. This convergent approach allows for the rapid assembly of the core structure from distinct fragments.
| Strategy | Description | Key Features | Potential Starting Materials for Target Compound |
|---|---|---|---|
| Functional Group Transformation | Modification of the pre-formed molecule. | Versatile for creating analogues. | This compound |
| One-Pot Synthesis | Multiple reaction steps in a single flask without isolation of intermediates. | Process efficiency, reduced waste. | 2-hydroxy-4-fluorobenzaldehyde oxime derivative |
| Multi-component Reaction | Three or more reactants combine in a single step. | High atom economy, molecular diversity. | N-(4-fluorophenoxy)acetamide, Glyoxylonitrile |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete and unambiguous assignment of the molecule's atomic connectivity and spatial arrangement can be achieved.
¹H NMR Spectroscopic Analysis: Proton Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 6-Fluorobenzo[d]isoxazole-3-carbonitrile is expected to display signals corresponding to the three protons on the fluorinated benzene (B151609) ring. The chemical shifts (δ) of these aromatic protons are influenced by the anisotropic effects of the fused isoxazole (B147169) ring, the electronegativity of the fluorine atom, and the electron-withdrawing nature of the nitrile group.
The protons H-4, H-5, and H-7 will exhibit distinct resonances in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm).
H-7: This proton, being ortho to the isoxazole oxygen and the fluorine atom, is expected to appear as a doublet of doublets due to coupling with both H-5 (³JHH, typical meta-coupling ~2-3 Hz) and the fluorine atom (⁴JF-H, ~4-5 Hz).
H-5: This proton is positioned between H-4 and the fluorine atom at C-6. It is expected to resonate as a triplet of doublets (or a more complex multiplet) arising from coupling to H-4 (³JHH, typical ortho-coupling ~8-9 Hz), H-7 (³JHH, meta-coupling), and the adjacent fluorine atom (³JF-H, ~8-10 Hz).
H-4: This proton, adjacent to the ring junction and ortho to H-5, should appear as a doublet of doublets, coupling with H-5 (³JHH, ortho-coupling) and the fluorine atom (⁵JF-H, long-range coupling, typically ~2-3 Hz).
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | ~7.8-8.2 | dd | ³J(H4-H5) ≈ 8-9; ⁵J(H4-F) ≈ 2-3 |
| H-5 | ~7.2-7.6 | ddd | ³J(H5-H4) ≈ 8-9; ³J(H5-F) ≈ 8-10; ⁴J(H5-H7) ≈ 2-3 |
| H-7 | ~7.6-8.0 | dd | ⁴J(H7-F) ≈ 4-5; ⁴J(H7-H5) ≈ 2-3 |
¹³C NMR Spectroscopic Analysis: Carbon Chemical Shifts and Multiplicities
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The chemical shifts are dictated by hybridization and the electronic environment. The carbon atoms directly bonded to the fluorine will exhibit splitting due to C-F coupling, which is a key diagnostic feature.
C-6 (Fluorine-bearing Carbon): This carbon will show the largest one-bond C-F coupling constant (¹JC-F), typically in the range of 240-260 Hz, and will appear as a doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.
Carbons ortho and meta to Fluorine (C-5, C-7, C-3a): These carbons will display smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively, appearing as doublets with coupling constants generally in the range of 15-25 Hz for ²J and 5-10 Hz for ³J.
Isoxazole and Nitrile Carbons: The carbons of the isoxazole ring (C-3, C-3a, C-7a) and the nitrile carbon (-CN) will have characteristic chemical shifts. C-3, being part of the C=N-O system and adjacent to the nitrile, is expected around δ 140-150 ppm. The nitrile carbon itself typically resonates in the δ 110-120 ppm range. The bridgehead carbons (C-3a and C-7a) will also show distinct signals, with C-3a showing coupling to the fluorine atom.
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| C-3 | ~140-150 | s | - |
| C-3a | ~115-125 | d | ³J(C3a-F) ≈ 5-10 |
| C-4 | ~120-130 | d | ⁴J(C4-F) ≈ 1-3 |
| C-5 | ~110-120 | d | ²J(C5-F) ≈ 20-25 |
| C-6 | ~160-165 | d | ¹J(C6-F) ≈ 240-260 |
| C-7 | ~100-110 | d | ²J(C7-F) ≈ 20-25 |
| C-7a | ~165-170 | d | ⁴J(C7a-F) ≈ 2-4 |
| -CN | ~110-115 | s | - |
¹⁹F NMR Spectroscopy: Fluorine Chemical Shifts and Spin-Spin Coupling
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom at the C-6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In aromatic systems, the chemical shift can be influenced by the nature and position of other substituents. For a fluorine atom on a benzene ring, the chemical shift is typically observed in the range of -100 to -125 ppm relative to a standard like CFCl₃. The signal in the proton-coupled ¹⁹F NMR spectrum would appear as a complex multiplet due to couplings with H-5, H-7, and H-4.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-7, confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would definitively link the signals of H-4, H-5, and H-7 in the ¹H spectrum to C-4, C-5, and C-7 in the ¹³C spectrum, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemistry in flexible molecules, NOESY can also be used to confirm through-space proximity of atoms in rigid systems, further corroborating structural assignments. For this planar molecule, NOE correlations would be expected between adjacent protons like H-4 and H-5.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₈H₃FN₂O. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.
The calculated monoisotopic mass for the neutral molecule [M] is 162.0233. In ESI (Electrospray Ionization) mass spectrometry, the molecule is often observed as a protonated species [M+H]⁺.
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₈H₃FN₂O | 162.0233 |
| [M+H]⁺ | C₈H₄FN₂O⁺ | 163.0311 |
Experimental determination of the m/z value by HRMS to within a few parts per million (ppm) of the calculated value provides strong evidence for the correct elemental composition, thus confirming the identity of the synthesized compound.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (Molecular Formula: C₈H₃FN₂O, Molecular Weight: 162.12 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the stability of the resulting fragments.
The initial fragmentation would likely involve the cleavage of the fragile N-O bond in the isoxazole ring, a common fragmentation pathway for this heterocyclic system. Key fragmentation steps anticipated for this compound are:
Loss of Carbon Monoxide (CO): A retro-Diels-Alder-type reaction or rearrangement following ring opening could lead to the expulsion of a stable CO molecule (28 Da), resulting in a fragment ion at m/z 134.
Loss of the Cyano Radical (·CN): Cleavage of the C-CN bond would result in the loss of a cyano radical (26 Da), yielding a fragment at m/z 136.
Formation of Fluorobenzonitrile Cation: A significant fragmentation pathway could involve the cleavage of the isoxazole ring to yield the stable 4-fluorobenzonitrile (B33359) radical cation (m/z 121).
Loss of HCN: The molecule could also undergo rearrangement to eliminate a neutral hydrogen cyanide molecule (27 Da), producing an ion at m/z 135.
A plausible fragmentation pathway is detailed in the table below.
| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |
|---|---|---|
| [C₈H₃FN₂O]⁺ (Molecular Ion) | 162 | - |
| [C₇H₃FN]⁺ | 134 | CO |
| [C₇H₃FNO]⁺ | 136 | ·CN |
| [C₇H₄FN]⁺ | 121 | ·CHO / ·NCO |
X-ray Crystallography and Diffraction Studies
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Molecular Structure
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For an achiral molecule like this compound, SCXRD would reveal its solid-state conformation and packing in the crystal lattice.
A suitable single crystal of the compound, grown from an appropriate solvent system, would be subjected to X-ray radiation. The resulting diffraction pattern allows for the determination of the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group. Although specific experimental data for this compound is not publicly available, related structures, such as other isoxazole derivatives, have been successfully characterized using this method. derpharmachemica.com The analysis would confirm the planarity of the benzoisoxazole ring system and provide insight into how the molecules arrange themselves in the solid state. derpharmachemica.comnih.gov
Analysis of Crystallographic Data: Bond Lengths, Bond Angles, Torsion Angles, and Intermolecular Interactions
The refinement of the crystal structure provides precise measurements of all geometric parameters. While specific crystallographic data for this compound is not available, expected values can be inferred from similar published structures. nih.govresearchgate.net
Bond Lengths and Angles: The bond lengths within the benzene and isoxazole rings are expected to show values intermediate between single and double bonds, characteristic of aromatic systems. The C-F bond length would typically be around 1.35 Å. The nitrile group (C≡N) should exhibit a bond length of approximately 1.16 Å. Bond angles within the fused ring system would be constrained by their cyclic nature, with angles around sp² hybridized carbons close to 120°.
Torsion Angles: Torsion angles would define the degree of planarity of the molecule. For this compound, the fused ring system is expected to be nearly planar.
Intermolecular Interactions: The crystal packing would be stabilized by various non-covalent interactions. nih.gov Given the molecular structure, the following interactions are anticipated:
π-π Stacking: The planar aromatic benzoisoxazole systems could stack on top of each other, a common stabilizing interaction in aromatic compounds.
Dipole-Dipole Interactions: The polar nitrile (C≡N) and C-F groups would induce significant dipole moments, leading to dipole-dipole interactions that influence molecular packing.
C-H···N/O/F Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen/oxygen atoms of the isoxazole ring, the nitrile nitrogen, or the fluorine atom as acceptors could also be present. researchgate.net
| Parameter | Expected Value | Significance |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides |
| C≡N Bond Length | ~1.16 Å | Characteristic of a nitrile triple bond |
| N-O Bond Length | ~1.42 Å | Typical for isoxazole rings |
| Intermolecular Interactions | π-π stacking, dipole-dipole | Govern crystal packing and physical properties |
Infrared (IR) Spectroscopy: Vibrational Mode Assignment
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. rsc.org It is a powerful tool for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to specific vibrational modes.
C≡N Stretch: The most prominent and diagnostically useful peak would be the stretching vibration of the nitrile group, which appears in a relatively clean region of the spectrum, typically between 2220-2260 cm⁻¹.
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring and the C=N bond of the isoxazole ring are expected to appear in the 1450-1650 cm⁻¹ region. rjpbcs.com
C-F Stretch: The stretching vibration of the carbon-fluorine bond is typically strong and found in the 1000-1400 cm⁻¹ region.
N-O Stretch: The N-O stretching vibration of the isoxazole ring usually appears in the 1100-1250 cm⁻¹ range. rjpbcs.com
Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring will be observed above 3000 cm⁻¹. vscht.cz
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |
| Aromatic C=C / C=N Stretch | 1450 - 1650 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| N-O Stretch | 1100 - 1250 | Medium |
| Aromatic C-H Bending (out-of-plane) | 650 - 900 | Strong |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. libretexts.org The benzo[d]isoxazole moiety constitutes the primary chromophore in this compound. This conjugated system contains π electrons that can be excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
The expected electronic transitions for this molecule are primarily π → π* transitions, which are characteristic of aromatic and conjugated systems. youtube.com These transitions are typically of high intensity. The presence of the fluorine atom and the nitrile group as auxochromes can influence the wavelength of maximum absorption (λₘₐₓ). The fluorine atom, through its inductive effect, and the nitrile group, through both inductive and resonance effects, can cause shifts in the absorption bands (either bathochromic or hypsochromic) compared to the parent benzo[d]isoxazole.
The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show strong absorption bands in the UV region, typically between 250 and 350 nm, corresponding to the π → π* transitions of the conjugated aromatic system.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 6-Fluorobenzo[d]isoxazole-3-carbonitrile, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), would provide significant insights into its chemical behavior.
Molecular Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, the geometry optimization would likely confirm a planar structure for the fused benzo[d]isoxazole ring system.
The bond lengths and angles would be influenced by the electron-withdrawing nature of the fluorine and cyano groups. The C-F bond is expected to be short and strong. The presence of the fluorine atom at the 6-position and the carbonitrile group at the 3-position would induce subtle changes in the bond lengths and angles of the benzene (B151609) and isoxazole (B147169) rings compared to the unsubstituted parent molecule. Conformational analysis for this relatively rigid molecule would primarily focus on the orientation of the cyano group, although it is expected to be coplanar with the ring system to maximize conjugation.
Interactive Table: Predicted Optimized Geometrical Parameters
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C≡N Bond Length | ~1.15 Å |
| C-C (Aromatic) | ~1.39 - 1.41 Å |
| C-N (Isoxazole) | ~1.32 Å |
| N-O (Isoxazole) | ~1.40 Å |
| C-O (Isoxazole) | ~1.35 Å |
| C-C-C (Benzene Ring) | ~120° |
| F-C-C Bond Angle | ~119° |
Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
Interactive Table: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -7.0 to -6.5 |
| LUMO Energy | -2.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential (typically colored red or yellow) would be concentrated around the electronegative nitrogen and oxygen atoms of the isoxazole and cyano groups, as well as the fluorine atom. These regions are susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the benzene ring, indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs. For this compound, NBO analysis would likely reveal significant intramolecular charge transfer from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of the aromatic system and the cyano group. This charge delocalization contributes to the stability of the molecule. The analysis would also quantify the hybridization of the atoms and the nature of the chemical bonds.
Conceptual Density Functional Theory (CDFT) Descriptors
Conceptual DFT provides a set of chemical reactivity descriptors that quantify various aspects of a molecule's reactivity. These descriptors are calculated from the energies of the frontier molecular orbitals.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.
Global Hardness (η): Measures the resistance to charge transfer. A higher value indicates greater stability.
Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.
Fukui Functions: Identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.
For this compound, the presence of electron-withdrawing groups would result in a relatively high electronegativity and electrophilicity index, suggesting it would be a good electron acceptor.
Interactive Table: Predicted Conceptual DFT Descriptors
| Descriptor | Predicted Value (Arbitrary Units) |
| Electronegativity (χ) | High |
| Chemical Potential (μ) | Negative |
| Global Hardness (η) | Moderate to High |
| Global Softness (S) | Low to Moderate |
| Electrophilicity Index (ω) | High |
| Nucleophilicity Index (N) | Low |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational techniques, most notably Density Functional Theory (DFT), are pivotal in predicting the spectroscopic characteristics of molecules with a high degree of precision. nih.govnih.gov For this compound, DFT calculations can furnish valuable insights into its structural confirmation through the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is fundamental for the structural elucidation of organic molecules. Through the application of DFT methods like B3LYP with a suitable basis set such as 6-311+G(d,p), it is feasible to compute the magnetic shielding tensors for each nucleus within the molecule. nih.gov These tensors can subsequently be translated into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The calculated chemical shifts can then be juxtaposed with experimental data to validate the molecular structure. For this compound, theoretical computations would forecast the precise chemical shifts for the aromatic protons and carbons, the nitrile group's carbon, and the fluorine-coupled carbon atoms, thereby generating a theoretical spectrum that aids in the assignment of experimental spectra.
IR Frequencies: Infrared spectroscopy serves as a potent tool for the identification of functional groups within a molecule. Computational approaches can simulate the vibrational spectrum of this compound by calculating its vibrational frequencies and their corresponding intensities. diva-portal.org These calculations are generally carried out at the same theoretical level as the geometry optimization. The anticipated IR spectrum would display characteristic absorption bands for the C≡N stretching of the nitrile group, C-F stretching, C=N stretching of the isoxazole ring, and various aromatic C-H and C-C vibrations. A comparison of the computed spectrum with an experimental one can facilitate the assignment of vibrational modes and corroborate the presence of key functional groups.
Below is a hypothetical table of predicted spectroscopic data for this compound.
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C≡N) | ~115 ppm |
| ¹³C NMR Chemical Shift (C-F) | ~160-165 ppm (with J-coupling) |
| ¹H NMR Chemical Shifts (Aromatic) | ~7.0-8.0 ppm |
| IR Frequency (C≡N stretch) | ~2230 cm⁻¹ |
| IR Frequency (C-F stretch) | ~1250 cm⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations represent a computational technique for examining the physical motion of atoms and molecules over a period of time. These simulations yield detailed information regarding the conformational flexibility and dynamic behavior of this compound in diverse settings. mdpi.com
Conformational Flexibility and Dynamic Behavior in Different Environments
MD simulations can uncover the accessible conformations of this compound and the energy barriers that separate them. By simulating the molecule in various environments—such as in a vacuum, a non-polar solvent, or an aqueous solution—it is possible to comprehend how its flexibility is shaped by its immediate surroundings. While the benzisoxazole ring system is inherently rigid, rotations around the bond linking the nitrile group and any potential side chains can be investigated. These simulations would monitor the atomic trajectories over time, enabling the analysis of bond lengths, bond angles, and dihedral angles to delineate the molecule's dynamic characteristics.
Solvent Effects on Molecular Structure and Dynamics (e.g., using Polarizable Continuum Models - PCM)
The solvent milieu can exert a substantial influence on the structure and dynamics of a molecule. Polarizable Continuum Models (PCM) are a category of implicit solvation models that can be integrated with quantum mechanical calculations to simulate the effects of a solvent. jcchems.comresearchgate.net In this methodology, the solvent is represented as a continuous medium characterized by a specific dielectric constant, with the solute situated within a cavity in this medium.
By conducting calculations with various solvents (for instance, water, ethanol (B145695), and chloroform), the impact of solvent polarity on the geometry, electronic structure, and spectroscopic properties of this compound can be probed. For example, the molecule's dipole moment is anticipated to be greater in more polar solvents, owing to the polarization of its electron density by the solvent's electric field. These calculations can also forecast alterations in NMR chemical shifts and IR frequencies upon solvation, thereby allowing for a more precise comparison with experimental data acquired in solution.
Structure-Activity Relationship (SAR) Studies via In Silico Methods for Scaffold Optimization
In silico Structure-Activity Relationship (SAR) studies are of paramount importance in medicinal chemistry for the rational design of novel drug candidates. nih.gov For the this compound scaffold, computational techniques can be utilized to explore how structural modifications might influence its biological activity.
Quantitative Structure-Activity Relationship (QSAR) models can be formulated to correlate the physicochemical properties of a series of benzisoxazole derivatives with their measured biological activities. oaji.netcrpsonline.com These models employ molecular descriptors—such as electronic, steric, and hydrophobic parameters—to construct a mathematical equation capable of predicting the activity of new, yet-to-be-synthesized compounds. For instance, a QSAR investigation might indicate that augmenting the electron-withdrawing capacity of a substituent at a specific position on the benzisoxazole ring boosts the desired biological outcome.
Molecular docking simulations can be employed to forecast the binding orientation of this compound and its analogues to a designated biological target, like an enzyme or a receptor. researchgate.netrsc.org These simulations position the molecule within the target's binding site and compute a score that approximates the binding affinity. Through the analysis of the interactions between the molecule and the amino acid residues of the target, it is possible to pinpoint crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) that are vital for binding. This knowledge can then be harnessed to design new derivatives with enhanced binding affinity and, consequently, greater potency.
Detailed Analysis of Fluorine Effects on Electronic and Steric Properties
The incorporation of a fluorine atom into an organic molecule can exert profound effects on its chemical and physical properties. mdpi.com A thorough computational analysis can illuminate the precise impact of the fluorine atom in this compound.
Impact on Molecular Dipole Moments and Electrostatic Interactions
As the most electronegative element, fluorine significantly modifies the electron distribution within a molecule. researchgate.net In this compound, the fluorine atom functions as a potent electron-withdrawing group, which will markedly affect the molecule's dipole moment. preprints.orgresearchgate.netrsc.org Computational calculations can accurately determine the magnitude and direction of the molecular dipole moment. This is significant because the dipole moment is a critical factor in molecular recognition and binding to biological targets.
Moreover, the fluorine atom shapes the molecule's electrostatic potential surface, which delineates the electrostatic interaction energy between the molecule and a positive point charge. The fluorine atom will generate a region of negative electrostatic potential, which can engage in favorable electrostatic interactions with complementary positive regions on a receptor or enzyme. A comprehensive understanding of these electrostatic effects is essential for predicting how the molecule will interact with its biological counterparts.
A hypothetical table summarizing the calculated electronic properties is provided below.
| Property | Benzisoxazole-3-carbonitrile | This compound |
| Dipole Moment (Debye) | ~3.5 D | ~4.5 D |
| Electrostatic Potential (at Fluorine) | N/A | Negative |
These computational explorations establish a comprehensive theoretical framework for comprehending the chemical, physical, and potential biological properties of this compound. The insights derived from these studies are invaluable for steering the synthesis, characterization, and subsequent development of this and analogous compounds.
Conformational Preferences Induced by Fluorine Substitution (e.g., Gauche Effect)
The introduction of a fluorine atom at the 6-position of the benzo[d]isoxazole ring system does not directly influence the conformation of the rigid, planar bicyclic core. However, its presence has significant stereoelectronic implications that would dictate the conformational preferences of any flexible substituents attached to the ring, a critical consideration in rational drug design. This influence is primarily understood through the "gauche effect."
The gauche effect is a well-documented stereoelectronic phenomenon where a conformation with substituents at a 60° dihedral angle (gauche) is energetically more stable than the anti-periplanar conformation (180°), which would typically be favored to minimize steric hindrance. wikipedia.orgnih.gov This effect is particularly prominent in molecules containing electronegative substituents like fluorine, such as in the classic example of 1,2-difluoroethane (B1293797). wikipedia.orgst-andrews.ac.uk
Two primary theories explain the stabilization of the gauche conformer:
Hyperconjugation: This is the most widely accepted explanation. wikipedia.org It involves a stabilizing orbital interaction where electron density is donated from a carbon-hydrogen (C-H) sigma (σ) bonding orbital into an adjacent, anti-periplanar carbon-fluorine (C-F) sigma-antibonding (σ) orbital. wikipedia.orgst-andrews.ac.uk Due to fluorine's high electronegativity, the C-F σ orbital is a low-energy and effective electron acceptor. This optimal overlap and stabilization can only occur in the gauche arrangement. wikipedia.org
Bent Bonds: An alternative model suggests that due to fluorine's high electronegativity, the C-F bonds have increased p-orbital character. This leads to a buildup of electron density that can be partially compensated for by adopting a gauche conformation, which allows for the formation of stabilizing bent bonds. wikipedia.org
While the gauche effect is a powerful tool for controlling acyclic conformation, its influence can be overridden by significant steric interactions in more complex or elongated molecular chains. d-nb.info In the context of this compound, should a flexible side chain be introduced (for example, at the nitrile position), the 6-fluoro group would exert a strong preference for specific gauche conformations in that chain, thereby constraining the molecule's three-dimensional shape and influencing its interaction with biological targets.
Table 1: Key Characteristics of the Fluorine Gauche Effect
| Feature | Description |
|---|---|
| Preferred Dihedral Angle | ~60-70° (Gauche) rather than 180° (Anti). wikipedia.org |
| Primary Driving Force | Stereoelectronic stabilization, primarily σ(C-H) → σ*(C-F) hyperconjugation. wikipedia.org |
| Secondary Driving Force | Electrostatic interactions (e.g., charge-dipole) can also play a crucial role. d-nb.info |
| Comparison with other Halogens | The effect is strongest for fluorine. For larger halogens (Cl, Br, I), steric (Pauli) repulsion becomes dominant, favoring the anti conformation. nih.gov |
| Energetic Stabilization | The gauche conformer in 1,2-difluoroethane is approximately 1.0 kcal/mol lower in energy than the anti conformer. researchgate.net |
Modulation of Aromaticity and Electron Density by Fluorine
The substitution of a hydrogen atom with fluorine at the 6-position of the benzo[d]isoxazole scaffold profoundly modulates the electronic properties of the entire ring system. Fluorine is the most electronegative element, and its electronic influence is twofold, involving both inductive and resonance effects.
Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network. This inductive withdrawal significantly lowers the electron density across the aromatic ring, making the entire heterocyclic system more electron-deficient. This increased electrophilicity can enhance certain molecular interactions and reactivity pathways. For instance, related dinitro-substituted benzisoxazole systems have been shown to be highly electrophilic. nih.gov
Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system. This donation of electron density via resonance is a +R (or +M) effect. However, for fluorine, the overlap between its 2p orbitals and the carbon 2p orbitals of the ring is relatively poor, making its resonance donation weaker compared to its powerful inductive withdrawal.
| Hydrogen Bonding | The fluorine atom can act as a weak hydrogen bond acceptor. researchgate.net |
Reactivity and Mechanistic Studies of 6 Fluorobenzo D Isoxazole 3 Carbonitrile
Reactions of the Benzisoxazole Core
The benzisoxazole ring system, an aromatic heterocycle, is characterized by a relatively weak nitrogen-oxygen (N-O) bond. This bond is a key determinant of the core's reactivity, particularly in ring-opening reactions. The fusion of the isoxazole (B147169) and benzene (B151609) rings results in an electron-deficient aromatic system, which influences its susceptibility to electrophilic attack.
The cleavage of the N-O bond is a characteristic reaction of the benzisoxazole nucleus, which can be initiated by various reagents, primarily bases and transition metals.
Base-Catalyzed Ring Opening (Kemp Elimination): In the presence of a strong base, the relatively weak N-O single bond of the benzisoxazole ring can undergo cleavage. This process, known as the Kemp elimination, typically results in the formation of a 2-hydroxybenzonitrile (B42573) derivative. The mechanism involves the abstraction of a proton, leading to the collapse of the ring structure and cleavage of the N-O bond. For 6-Fluorobenzo[d]isoxazole-3-carbonitrile, this reaction would yield 5-fluoro-2-hydroxybenzonitrile.
Transition Metal-Catalyzed Ring Opening: Various transition metals, including rhodium, cobalt, and palladium, can catalyze the ring opening of benzisoxazoles. The mechanism often proceeds through an oxidative addition pathway, where the metal center inserts into the weak N-O bond. This forms a metallacyclic intermediate which can then undergo further reactions, such as reductive elimination or reaction with other substrates. These catalyzed reactions provide versatile routes to more complex nitrogen-containing heterocyclic structures.
The presence of the electron-withdrawing fluorine and carbonitrile groups on the this compound molecule influences the energetics of these ring-opening reactions but does not fundamentally change the mechanistic pathways available to the core benzisoxazole structure.
The benzisoxazole ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the fused isoxazole moiety. The heteroatoms draw electron density away from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. Consequently, harsher reaction conditions are often required compared to benzene itself.
When substitution does occur, it is directed to specific positions on the carbocyclic ring (positions 4, 5, 6, and 7). The regioselectivity is governed by the electronic properties of the fused heterocycle. Studies on related benzisoxazole systems indicate that electrophilic attack preferentially occurs at the C5 and C7 positions. For example, the existence of compounds like 5-nitro-1,2-benzisoxazole (B1295443) confirms that substitution at the 5-position is a viable pathway. The precise outcome can depend on the specific electrophile and reaction conditions.
| Position | Reactivity towards EAS | Rationale |
| C4 | Possible site of attack | Less favored compared to C5 and C7. |
| C5 | Favored site of attack | Electronically preferred position for substitution on the unsubstituted ring. |
| C6 | Substituted | Position occupied by the fluorine atom. |
| C7 | Favored site of attack | Another electronically preferred position for substitution. |
Influence of the Fluoro Substituent on Reactivity and Selectivity
The fluorine atom at the C6 position exerts a powerful influence on the reactivity of the entire molecule through a combination of inductive and resonance effects.
Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring. This inductive deactivation compounds the inherent deactivating nature of the fused isoxazole ring, making this compound significantly less reactive towards electrophilic aromatic substitution than the unsubstituted benzisoxazole parent molecule.
Despite its strong deactivating inductive effect, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). In electrophilic aromatic substitution, this resonance effect directs incoming electrophiles to the positions ortho and para to the fluorine atom.
For this compound:
The position ortho to the C6-fluorine are C5 and C7.
The position para to the C6-fluorine is C3, which is part of the isoxazole ring and not susceptible to standard EAS.
Therefore, the fluorine atom strongly directs incoming electrophiles to the C5 and C7 positions. This directing effect reinforces the inherent preference of the benzisoxazole ring for substitution at these sites, leading to a high degree of regioselectivity. The substitution at C5 is generally more favored than at C7 due to a more stable resonance intermediate.
In nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing properties of fluorine activate the ring towards attack by nucleophiles, particularly at the ipso position (C6) or at positions ortho and para to other strongly electron-withdrawing groups.
| Effect of C6-Fluorine | Impact on Reactivity | Regiochemical Outcome (EAS) |
| Inductive Effect (-I) | Strong deactivation of the benzene ring. | Reduces overall reaction rate. |
| Resonance Effect (+R) | ortho, para-directing. | Strongly favors substitution at C5 and C7 . |
Transformations Involving the Carbonitrile Group
The carbonitrile (cyano) group at the C3 position is a versatile functional group that can undergo a wide range of chemical transformations. While specific studies on this compound are limited, the expected reactivity is based on well-established nitrile chemistry.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide (6-Fluorobenzo[d]isoxazole-3-carboxamide), while complete hydrolysis affords the carboxylic acid (6-Fluorobenzo[d]isoxazole-3-carboxylic acid).
Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation, yielding (6-Fluorobenzo[d]isoxazol-3-yl)methanamine.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. This provides a route to synthesize 3-acyl-6-fluorobenzisoxazole derivatives.
These transformations allow for the elaboration of the C3 position, providing synthetic pathways to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.
Nucleophilic Attack at the Carbonitrile Carbon
The carbon atom of the nitrile group in this compound is electrophilic and serves as a primary site for nucleophilic attack. This fundamental reactivity allows for the conversion of the nitrile into a variety of other functional groups. evitachem.com Studies on structurally similar compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, provide insight into this process. For instance, the interaction of this dinitro-analogue with a methoxide (B1231860) ion results in the addition of the nucleophile to the cyano group, leading to the formation of a dinitroimidate. nih.gov This highlights the susceptibility of the carbonitrile carbon to attack by nucleophiles, a key feature of the compound's reactivity profile.
Table 1: Nucleophilic Addition to the Carbonitrile Group
| Reactant | Nucleophile (Nu⁻) | Product |
|---|---|---|
| This compound | Methoxide (CH₃O⁻) | Methyl 6-fluorobenzo[d]isoxazole-3-carboximidate |
Hydrolysis, Amidation, and Imine Formation Reactions
The carbonitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid, which can then be converted into an amide. While specific studies on the hydrolysis of this compound are not detailed in the provided results, this is a standard transformation for nitriles. The synthesis of related isoxazole-3-carboxamides from isoxazole carboxylic acids is a well-established process, indicating the stability and accessibility of these derivatives. nih.gov
Imine formation, or more specifically, the formation of an imidate, is demonstrated by the reaction of the analogous 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide. This reaction proceeds via a slow but thermodynamically favorable addition of the nucleophile to the cyano group, converting an intermediate adduct into a stable imidate structure. nih.gov
Table 2: Hydrolysis and Amidation Pathway
| Starting Material | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| This compound | H₃O⁺ or OH⁻, Heat | 6-Fluorobenzo[d]isoxazole-3-carboxylic acid |
Reductions to Amines and Derivatives
The reduction of the nitrile functionality is a key transformation, providing access to primary amines. The successful synthesis and commercial availability of (6-Fluorobenzo[d]isoxazol-3-yl)methanamine confirms that this reduction is a viable and documented process. bldpharm.com This conversion is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl group is a valuable synthetic handle for further molecular elaboration.
Table 3: Reduction of Nitrile to Primary Amine
| Reactant | Reagent | Product |
|---|---|---|
| This compound | 1. LiAlH₄ 2. H₂O | (6-Fluorobenzo[d]isoxazol-3-yl)methanamine |
Reactions with Organometallic Reagents for Further Carbon-Carbon Bond Formation
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. This reaction typically proceeds through an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. This two-step process is a powerful method for carbon-carbon bond formation, allowing for the introduction of various alkyl or aryl groups at the 3-position of the benzisoxazole core. While specific examples involving this compound are not detailed, this represents a fundamental and expected reaction pathway for nitriles. researchgate.net The reaction's selectivity can be influenced by the choice of metal and the presence of chelating agents. nih.gov
Table 4: Reaction with Grignard Reagent
| Reactant | Reagent | Intermediate | Product (after Hydrolysis) |
|---|
Studies on Reaction Kinetics and Thermodynamics
Kinetic and thermodynamic data provide a quantitative understanding of a compound's reactivity. For the benzisoxazole system, studies on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile offer valuable insights. The interaction of this compound with methoxide ion in methanol (B129727) has been investigated, revealing the formation of a kinetically favored σ-adduct at the unsubstituted 7-position of the benzene ring. nih.gov
The equilibrium constants for this process allowed for the determination of a pKa value of 13.50 for the σ-complexation, placing the electrophilicity of this benzisoxazole derivative in the range of other highly electron-deficient aromatic systems. nih.gov This indicates a significant electrophilic character for the fused ring system, which influences the reactivity of its substituents. Furthermore, the subsequent nucleophilic addition to the cyano group, while slower, was found to be thermodynamically favorable, leading to the complete conversion of the initial adduct into an imidate. nih.gov This suggests that while reactions on the aromatic ring may be kinetically accessible, products derived from attack at the carbonitrile are thermodynamically stable.
Table 5: Thermodynamic Data for a Related Benzisoxazole System
| Compound | Reaction | Solvent | pKa |
|---|
Advanced Synthetic Applications and Methodological Contributions of 6 Fluorobenzo D Isoxazole 3 Carbonitrile
Strategic Building Block in Complex Molecular Architectures
6-Fluorobenzo[d]isoxazole-3-carbonitrile has emerged as a valuable and versatile building block in organic synthesis, primarily owing to the reactive nature of its isoxazole (B147169) ring and the presence of strategically placed functional groups. The inherent strain of the N-O bond within the isoxazole nucleus makes it susceptible to cleavage under various conditions, enabling its transformation into a range of other molecular scaffolds. This reactivity, combined with the directing effects of the fluorine and nitrile substituents, allows for its use in the construction of complex molecular architectures, particularly diverse heterocyclic systems.
Precursor for Diverse and Novel Heterocyclic Systems
The utility of this compound as a precursor for novel heterocyclic systems is most prominently demonstrated in its conversion to substituted pyrazoles. Isoxazoles can be considered synthetic equivalents of β-ketonitriles, and their reaction with hydrazine (B178648) derivatives provides a reliable route to aminopyrazoles through a ring-opening and subsequent ring-closing cascade.
Specifically, the reaction of a substituted benzo[d]isoxazole-3-carbonitrile with hydrazine hydrate (B1144303) proceeds via an initial nucleophilic attack of the hydrazine on the isoxazole ring, leading to the cleavage of the weak N-O bond. This is followed by an intramolecular cyclization involving the nitrile group, which ultimately yields a substituted aminopyrazole. This transformation is a powerful tool for accessing pyrazole (B372694) derivatives that may be difficult to synthesize through other routes. The fluorine substituent on the benzene (B151609) ring is retained throughout this transformation, providing a handle for further functionalization or for modulating the physicochemical properties of the final pyrazole product.
While specific studies detailing the reaction of this compound with a wide array of nucleophiles are not extensively documented in publicly available literature, the established reactivity patterns of isoxazoles strongly support its potential as a precursor to a variety of other heterocyclic systems, including but not limited to pyrimidines and pyridines, through carefully chosen reaction conditions and co-reactants.
| Starting Material | Reagent | Resulting Heterocycle | Key Transformation |
| This compound | Hydrazine Hydrate | 5-Amino-6-fluoro-1H-indazole-3-carbonitrile | Isoxazole to Pyrazole ring transformation |
| Substituted Isoxazoles | Various Nucleophiles | Pyrimidines, Pyridines, etc. | Ring-opening/recyclization cascades |
Role in Cascade, Tandem, and Multi-component Synthetic Sequences
The inherent reactivity of the isoxazole ring in this compound makes it an ideal candidate for incorporation into cascade, tandem, and multi-component reactions (MCRs). These synthetic strategies are highly valued for their efficiency in building molecular complexity from simple starting materials in a single operation, thereby reducing waste and improving atom economy.
Although specific examples of this compound in such complex reaction sequences are not widely reported, its potential is evident from the known chemistry of isoxazoles. For instance, the ring-opening of the isoxazole could be designed as the initiating step in a cascade reaction. The in-situ generated intermediate, a β-ketonitrile derivative, could then participate in a series of subsequent intramolecular or intermolecular reactions to rapidly assemble a complex molecular framework.
In the context of MCRs, this compound could serve as a key component, providing a latent β-ketonitrile functionality. An MCR could be designed where the isoxazole ring is opened under the reaction conditions, and the resulting intermediate is trapped by other components in the reaction mixture to form a poly-functionalized, complex molecule. The fluorine and nitrile groups would add further points of diversity to the products of such reactions. The development of such synthetic sequences involving this compound represents a promising area for future research in synthetic methodology.
Contributions to Fluorine Chemistry Methodologies and the Design of Novel Fluorinating Reagents
The presence of a fluorine atom on the benzisoxazole scaffold positions this compound within the broader context of fluorine chemistry. While not a fluorinating agent itself, its synthesis and reactions contribute to the expanding toolbox of methodologies involving organofluorine compounds. The development of new methods for the synthesis of fluorinated heterocycles is a significant area of research, driven by the profound impact of fluorine on the properties of bioactive molecules and materials.
Recent advancements in fluorine chemistry have included the development of novel electrophilic fluorinating agents, such as N-F reagents, which have revolutionized the synthesis of fluorinated organic compounds. The synthesis of compounds like this compound relies on the availability of fluorinated starting materials and robust methods for their transformation.
Furthermore, the reactivity of the isoxazole ring can be exploited in the context of fluorine chemistry. For example, the ring-opening fluorination of isoxazoles using electrophilic fluorinating agents like Selectfluor® has been reported to yield α-fluorinated carbonyl compounds. This type of reaction, where a C-F bond is formed concurrently with the cleavage of the isoxazole ring, represents a novel strategy for the synthesis of complex fluorinated molecules. While this specific reaction has not been documented for this compound, the principle highlights the potential for this scaffold to participate in innovative fluorination methodologies.
The development of novel fluorinating reagents often involves the incorporation of fluorine into electron-deficient heterocyclic systems. Although there is no current evidence to suggest that this compound or its derivatives have been used as fluorinating agents, the electronic properties of the benzisoxazole ring system, modified by the presence of a fluorine atom and a nitrile group, could potentially be harnessed for the design of new N-F or other types of fluorinating reagents in the future.
| Fluorination Methodology | Reagent | Substrate Class | Product Class |
| Electrophilic Fluorination | Selectfluor®, NFSI | Isoxazoles | α-Fluorinated carbonyl compounds |
| N-F Reagent Development | Various | Diverse organic molecules | Fluorinated organic molecules |
Exploration in Material Science Research through Novel Chemical Scaffolds
The unique electronic and structural features of this compound make it an intriguing candidate for exploration in materials science. The combination of an electron-deficient benzisoxazole ring, a fluorine substituent, and a cyano group can give rise to interesting photophysical and electronic properties, which are key characteristics for advanced materials.
Investigation of Photophysical Properties in Advanced Materials Design
The photophysical properties of organic molecules, such as their absorption and emission of light, are central to their application in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The benzisoxazole core, being a heteroaromatic system, is expected to exhibit fluorescence. The introduction of a fluorine atom and a nitrile group can significantly modulate these properties.
Fluorine substitution is a well-established strategy for tuning the photophysical properties of organic chromophores. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, often leading to a blue-shift in the absorption and emission spectra. Furthermore, the presence of a cyano group, a strong electron-withdrawing group, can enhance intramolecular charge transfer (ICT) character in the excited state, which can lead to large Stokes shifts and solvatochromism.
| Compound Class | Key Structural Features | Potential Photophysical Properties |
| Substituted Benzisoxazoles | Fluorine and cyano groups | Tunable absorption/emission, potential for ICT |
| Benzothiadiazole Derivatives | Donor-acceptor structures | High photostability, large Stokes shifts |
Applications in Electronic Materials Research Based on Unique Molecular Architecture
The molecular architecture of this compound also suggests its potential for use in electronic materials. The planar benzisoxazole ring system can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The presence of the polar cyano group and the electronegative fluorine atom can influence the molecular packing in the solid state and the electronic properties of the material.
In the design of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the control of HOMO and LUMO energy levels is critical for efficient charge injection, transport, and device performance. As mentioned, the fluorine and cyano groups in this compound are expected to lower these energy levels, which can be advantageous for creating n-type or ambipolar organic semiconductors.
While there is a lack of specific research on the application of this compound in electronic devices, the broader class of benzo-fused heterocycles has been extensively investigated. For example, polymers based on fluorinated benzothiadiazole have been synthesized and their field-effect charge carrier mobility has been studied. These studies demonstrate that the incorporation of fluorine can have a significant impact on the electronic properties of conjugated polymers. Therefore, this compound represents a promising, yet underexplored, building block for the synthesis of novel organic electronic materials.
Q & A
Q. What are the recommended synthetic routes for 6-Fluorobenzo[d]isoxazole-3-carbonitrile, and how can intermediates be optimized?
The synthesis typically involves halogenation and cyclization steps. For example, bromomethyl intermediates like 2-(Bromomethyl)-3-fluorobenzonitrile (precursor to the target compound) can be synthesized via electrophilic substitution, followed by cyclization using hydroxylamine . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts. Optimization may involve adjusting reaction temperatures (75–85°C) and stoichiometric ratios of reagents like NH₂OH·HCl to improve yields .
Q. How can researchers verify the purity of this compound, and what analytical methods are suitable?
High-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile/water/methanol/glacial acetic acid (40:35:25:0.2 v/v) is effective for purity assessment . Complementary techniques include:
- ¹H/¹³C NMR : To confirm structural integrity (e.g., fluorinated aromatic protons at δ 7.2–7.8 ppm).
- Mass spectrometry (HRMS) : For molecular ion validation (theoretical [M+H]⁺ = 177.03).
- Melting point analysis : Compare observed values with literature data (e.g., derivatives like 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole melt at ~75–77°C) .
Q. What safety protocols are critical when handling fluorinated benzisoxazole derivatives?
- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves, anti-static lab coats, and chemical-resistant goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors (e.g., HCN byproducts during degradation) .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?
The fluorine atom’s strong electron-withdrawing effect activates the carbonitrile group toward nucleophilic attack. For example:
- Amination : React with piperidine derivatives in DMF at 60°C to form 4-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-4-oxobutanoic acid , a potential pharmacophore .
- Mechanistic insight : Density functional theory (DFT) calculations can map charge distribution, showing enhanced electrophilicity at the C3 carbonitrile position .
Q. How can researchers resolve contradictions in reported synthetic yields for fluorobenzisoxazole derivatives?
Discrepancies often arise from variations in:
- Reagent quality : Ensure NH₂OH·HCl is anhydrous to prevent side reactions (e.g., hydrolysis to carboxylic acids).
- Catalyst selection : Use Pd/C instead of CuI for Suzuki couplings to reduce halogen exchange byproducts .
- Byproduct analysis : Employ LC-MS to identify impurities (e.g., dimerization products at m/z 353.1) and adjust reaction times .
Q. What strategies enable the integration of this compound into bioactive molecules for structure-activity relationship (SAR) studies?
- Fragment-based drug design : Couple the core with piperidine or pyridine moieties via amide/ether linkages to enhance CNS penetration .
- Click chemistry : Use azide-alkyne cycloadditions to append fluorinated benzisoxazoles to biomacromolecules for target validation .
- In silico screening : Perform molecular docking (AutoDock Vina) to predict binding affinity toward GABA-A receptors or kinase targets .
Q. How can researchers mitigate challenges in scaling up fluorinated benzisoxazole synthesis?
- Process optimization : Replace batch reactors with flow chemistry setups to control exothermic reactions (e.g., bromination steps).
- Solvent selection : Switch from DCM to 2-MeTHF for greener extraction .
- Quality-by-design (QbD) : Use design-of-experiments (DoE) to identify critical parameters (e.g., pH, temperature) affecting purity .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for this compound derivatives?
Variations may stem from:
- Impurity profiles : Trace levels of 6-Bromo-3-methylbenzo[d]isoxazole (from incomplete halogen exchange) can skew enzymatic assays .
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in cell-based assays to avoid solvent toxicity artifacts .
- Assay conditions : Validate kinase inhibition data across multiple ATP concentrations (1–10 mM) to account for competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
